IR-797 chloride

Description

Fundamental Molecular Structure

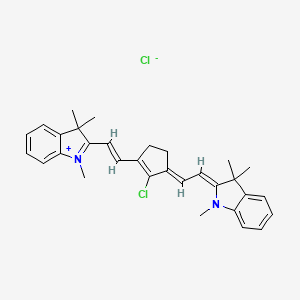

IR-797 chloride possesses the molecular formula C₃₁H₃₄Cl₂N₂, representing a complex polymethine dye structure with distinctive indolium-based chromophores. The compound exhibits a molecular weight of 505.52 daltons according to multiple analytical determinations. The molecular structure incorporates two nitrogen atoms, two chlorine atoms, thirty-one carbon atoms, and thirty-four hydrogen atoms, forming an intricate conjugated system that contributes to its characteristic near-infrared absorption properties.

The chemical composition reflects a symmetrical bis-indolium structure linked through a cyclopentenyl bridge system. Each terminal indolium moiety contains trimethyl substitution patterns that enhance the compound's stability and solubility characteristics. The presence of chlorine atoms serves dual functions: one chloride functions as a counterion to balance the positive charge of the indolium cation, while the other chlorine atom is covalently bonded within the central cyclopentenyl ring system.

Chemical Registry and Identification

The compound is registered under the Chemical Abstracts Service number 110992-55-7, providing unambiguous identification within chemical databases and regulatory frameworks. The MDL number MFCD03427060 serves as an additional unique identifier within the Beilstein and Reaxys chemical information systems. The PubChem Substance identification number 24883185 facilitates access to comprehensive chemical information within the National Center for Biotechnology Information databases.

Properties

IUPAC Name |

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34ClN2.ClH/c1-30(2)23-11-7-9-13-25(23)33(5)27(30)19-17-21-15-16-22(29(21)32)18-20-28-31(3,4)24-12-8-10-14-26(24)34(28)6;/h7-14,17-20H,15-16H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATKVFFCVUJOEX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)Cl)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4C)(C)C)/CC3)Cl)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110992-55-7 | |

| Record name | 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Crude Product Isolation

The reaction mixture is quenched with ice-cold water, and the crude product is extracted using dichloromethane (3 × 100 mL). This step removes unreacted precursors and inorganic salts.

Column Chromatography

Silica gel chromatography (eluent: methanol/dichloromethane, 1:9 v/v) separates this compound from byproducts such as IR-775 chloride (a shorter-chain analog). The target compound appears as a dark green band (Rf = 0.45–0.55).

Recrystallization

The purified dye is recrystallized from methanol to achieve ≥70% dye content, as confirmed by UV-Vis spectroscopy (λmax = 797 nm). Typical yields range from 40% to 60%, depending on reaction scale.

Quality Control and Characterization

Batch consistency is verified through:

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, IR-792 perchlorate , arises from incomplete chloride incorporation. Mitigation strategies include:

-

Increasing HCl stoichiometry (1.5–2.0 equivalents).

-

Using molecular sieves to absorb residual water.

Scale-Up Considerations

Industrial-scale synthesis faces challenges in heat dissipation during exothermic cyclization. Pilot studies recommend:

-

Segmented addition of HCl to control temperature spikes.

-

Continuous flow reactors to enhance mixing and thermal stability.

| Supplier | Dye Content | Purity (HPLC) | Price per gram |

|---|---|---|---|

| Sigma-Aldrich | 70% | ≥90% | $32.47 |

| GlpBio | Not specified | ≥95% | $45.20 |

| MedChemExpress | Not specified | ≥98% | $52.80 |

Higher-purity batches command premium pricing due to stringent purification protocols .

Chemical Reactions Analysis

Types of Reactions

IR-797 chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the dye’s optical properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified optical and chemical properties .

Scientific Research Applications

Photodynamic Therapy

Overview : IR-797 chloride is utilized in photodynamic therapy (PDT) as a photosensitizer. This therapy involves the activation of the compound with light to produce reactive oxygen species that selectively destroy cancer cells.

Mechanism : Upon exposure to specific wavelengths of light, this compound generates singlet oxygen and other reactive species that induce apoptosis in targeted cancer cells. This selectivity minimizes damage to surrounding healthy tissues, enhancing the therapeutic index of cancer treatments.

Case Studies :

- A study demonstrated that this compound effectively reduced tumor sizes in animal models when combined with laser irradiation, showcasing its potential as a viable treatment option for various cancers .

Fluorescent Imaging

Overview : The compound is also employed in biological imaging due to its fluorescence properties in the near-infrared (NIR) spectrum.

Advantages :

- High Sensitivity : this compound exhibits strong fluorescence, which improves signal-to-noise ratios and allows for deeper tissue penetration compared to visible light imaging techniques.

- Real-time Monitoring : It enables real-time visualization of cellular processes, facilitating studies on cellular dynamics and interactions.

Case Studies :

- Research has indicated that this compound can be conjugated with antibodies for targeted imaging of tumor cells, allowing for enhanced detection during surgical procedures .

Drug Delivery Systems

Overview : this compound is being explored for its incorporation into drug delivery systems, particularly through nanoparticles.

Mechanism : By embedding this compound within nanoparticles, researchers aim to achieve targeted delivery of therapeutic agents directly to diseased tissues. This approach enhances the efficacy of drugs while reducing systemic side effects.

Case Studies :

- In vivo studies have shown that nanoparticles loaded with this compound can effectively deliver chemotherapeutic agents to tumors while minimizing exposure to healthy tissues .

Biomarker Development

Overview : The compound plays a crucial role in developing biomarkers for various diseases, particularly cancers.

Functionality : Its fluorescent properties allow for the identification and quantification of specific biological markers associated with disease states. This capability is vital for early diagnosis and monitoring treatment responses.

Case Studies :

- A study highlighted the use of this compound in developing fluorescent probes that can detect specific cancer biomarkers in patient samples, leading to improved diagnostic accuracy .

Environmental Monitoring

Overview : Beyond biomedical applications, this compound is also utilized in environmental science.

Applications :

- Pollutant Detection : Its sensitivity to particular wavelengths makes it suitable for detecting environmental pollutants in water and soil samples.

Case Studies :

- Research has demonstrated the effectiveness of this compound-based sensors in identifying toxic substances at low concentrations, contributing to ecological safety assessments .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Photodynamic Therapy | Targets cancer cells using light activation | Selective destruction of tumors |

| Fluorescent Imaging | Enhances visualization of biological processes | Improved depth penetration |

| Drug Delivery Systems | Incorporates into nanoparticles for targeted delivery | Increased efficacy and reduced side effects |

| Biomarker Development | Develops fluorescent probes for disease detection | Early diagnosis and monitoring |

| Environmental Monitoring | Detects pollutants in environmental samples | Contributes to ecological safety |

Mechanism of Action

The mechanism of action of IR-797 chloride involves its ability to absorb near-infrared light and emit fluorescence. This property is utilized in imaging and diagnostic applications. Additionally, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species .

Comparison with Similar Compounds

Structural and Optical Properties

The following table summarizes key properties of IR-797 chloride and structurally related cyanine dyes:

Key Observations :

Absorption Wavelength :

- This compound has the longest absorption peak (797 nm) among its analogs, making it ideal for deep-tissue imaging .

- IR-806, a sulfonated derivative, shows a redshifted absorption (790 nm) in protonated states due to altered dipolar interactions between sulfonate groups and cations .

Dye Content :

- Commercial this compound varies in purity (70–95%), while IR-780 iodide and IR-783 are available at higher purity (≥95%) .

Solubility: IR-797 and IR-775 chloride are methanol-soluble, whereas IR-783 is water-soluble, broadening its utility in biological systems .

Photophysical Behavior

- Photostability: this compound demonstrates moderate photostability in methanol, comparable to IR-780 iodide but less stable than Coumarin derivatives .

- Environmental Sensitivity :

- In gas-phase studies, IR-797 exhibits a blue-shifted absorption (760 nm vs. 797 nm in solution) due to the absence of solvent-induced polarization .

- Protonation state (e.g., [IR-806,2H]⁺) and counterion substitution (e.g., H⁺ → Na⁺) can shift absorption peaks by 10–20 nm , highlighting tunability for specific applications .

Research Findings and Limitations

- Advantages of this compound: Superior NIR absorption for imaging beyond 800 nm . Compatibility with methanol-based formulations for laser systems .

Limitations :

Biological Activity

IR-797 chloride is a near-infrared (NIR) dye that has garnered attention for its potential applications in biomedical imaging and cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various studies.

This compound belongs to the cyanine dye family, characterized by its unique structure that includes a five-membered ring system. This structural configuration contributes to its photophysical properties, making it suitable for NIR applications. The dye exhibits high molar absorptivity and photostability, which are critical for imaging applications .

The mechanism of action involves the absorption of NIR light, which leads to the generation of reactive oxygen species (ROS) upon excitation. These ROS can induce cytotoxic effects in cancer cells, making this compound a promising candidate for photodynamic therapy (PDT) . The dye's ability to target specific cellular components enhances its therapeutic efficacy against tumors.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro. For instance, a study demonstrated that IR-797 exhibits significant cytotoxicity against various cancer cell lines. The cytotoxic effects were attributed to the generation of ROS upon NIR irradiation, which led to increased apoptosis in treated cells .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | 24 |

| HeLa (Cervical Cancer) | 4.8 | 24 |

| A549 (Lung Cancer) | 6.0 | 24 |

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound as an imaging agent and therapeutic compound. For example, a study involving tumor-bearing mice showed that IR-797 could effectively accumulate in tumors when administered intravenously. The NIR fluorescence allowed for real-time imaging of tumor progression and response to therapy .

Case Study: Tumor Imaging and Therapy

A notable case study involved the use of this compound in a mouse model of breast cancer. Upon administration, the dye localized within the tumor tissue, enabling non-invasive imaging. Following NIR irradiation, significant tumor regression was observed, highlighting its potential as both an imaging and therapeutic agent .

Applications in Biomedical Imaging

This compound's primary application lies in its use as a fluorescent probe for NIR imaging. Its ability to penetrate biological tissues with minimal scattering makes it ideal for deep tissue imaging applications. Studies have shown that when conjugated with albumin or other carriers, IR-797's stability and imaging capabilities are significantly enhanced .

Table 2: Imaging Performance of this compound Compared to Other Dyes

| Dye | Emission Wavelength (nm) | Photostability (min) | Application |

|---|---|---|---|

| IR-797 | 800 | >25 | Tumor Imaging |

| ICG | 800 | <10 | Vascular Imaging |

| IR-780 | 780 | >40 | Liver Imaging |

Q & A

Q. What spectroscopic techniques are recommended for characterizing IR-797 chloride's structural and electronic properties?

To analyze this compound, researchers should employ:

- UV-Vis-NIR spectroscopy to measure absorption maxima shifts (e.g., 760 nm in gas phase vs. aqueous solutions) .

- Tandem mass spectrometry coupled with tunable femtosecond lasers for gas-phase photodissociation action spectra, enabling precise probing of excited-state transitions (S₀→S₁) .

- Raman spectroscopy combined with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to validate vibrational modes and bond assignments .

Q. How does the solvent environment influence this compound's absorption maxima?

this compound exhibits solvent-dependent hypsochromic (blue) or bathochromic (red) shifts due to:

- Protonation states : In gas-phase studies, sulfonate groups and counterions (e.g., H⁺ vs. Na⁺) alter dipole interactions, shifting absorption peaks (e.g., 760 nm to 790 nm) .

- Aggregation effects : In aqueous environments, self-assembly into nanoparticles (e.g., PEG-IR-797 NPs) enhances extinction coefficients (e.g., 444.3 L g⁻¹ cm⁻¹ at 797 nm) and induces aggregation-induced emission (AIE) .

Advanced Research Questions

Q. How do protonation states and counterion interactions affect this compound's photophysical behavior in gas-phase studies?

Advanced gas-phase methodologies involve:

- Electrospray ionization (ESI) to generate specific ion states (e.g., [IR-806,2H]⁺), followed by photodissociation action spectroscopy to map S₁ excitation thresholds .

- Dual-sulfonate modulation : The presence of two sulfonate-protonated cation dipoles induces geometric rearrangements, shifting absorption maxima. For example, replacing H⁺ with Na⁺ increases peak wavelength by ~30 nm .

Q. What methodological approaches resolve contradictions between experimental and computational spectroscopy data?

Discrepancies in Raman spectra (e.g., peak positions or intensities) can be addressed by:

- Hybrid DFT validation : Compare experimental spectra with B3LYP/6-311++G(d,p)-derived vibrational modes, adjusting basis sets to account for solvent effects .

- Multi-photon excitation analysis : In gas-phase studies, verify if photodissociation requires S₀→S₁ excitation followed by intramolecular relaxation, which may explain deviations in calculated vs. observed fragmentation patterns .

Q. How can this compound's aggregation-induced emission (AIE) properties be optimized for bioimaging applications?

Strategies include:

- Controlled nanoassembly : Modify amphiphilic polymers (e.g., C18PMH-PEG5000) to stabilize IR-797 NPs, enhancing near-infrared fluorescence, photoacoustic, and photothermal signals .

- Cytotoxicity balancing : Adjust nanoparticle size and surface charge to maximize tumor uptake while minimizing off-target effects, leveraging IR-797’s inherent chemotherapeutic activity .

Q. What are the key considerations for ensuring reproducibility in this compound-based nanoassembly synthesis?

Critical factors involve:

- Purification protocols : Use size-exclusion chromatography to isolate monodisperse nanoparticles and avoid batch-to-batch variability .

- Cross-validation : Combine dynamic light scattering (DLS), TEM, and spectroscopic assays to confirm stability and optical properties across experimental replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.